Olmesartan lactone is a chemical compound derived from olmesartan, which is primarily known as an angiotensin II receptor antagonist used in the treatment of hypertension. This compound plays a significant role in pharmacological studies and has garnered attention due to its implications in drug formulation and efficacy. Olmesartan lactone is classified as an impurity associated with olmesartan medoxomil, a prodrug that undergoes hydrolysis to release the active form of olmesartan in the body.
Olmesartan lactone is typically produced during the synthesis of olmesartan medoxomil. It is classified under the category of lactones, which are cyclic esters formed from the condensation of alcohols and carboxylic acids. The compound has been identified as a significant impurity in pharmaceutical formulations containing olmesartan medoxomil, necessitating careful monitoring during drug production to ensure quality and safety.
The synthesis of olmesartan lactone can be achieved through various methods, often focusing on the esterification process involving olmesartan and medoxomil. A notable approach includes:
The synthesis must be carefully controlled to minimize the formation of unwanted byproducts, such as N-alkyl impurities, which can arise from side reactions during the synthesis process . Analytical techniques like nuclear magnetic resonance and mass spectrometry are employed to characterize and confirm the structure of olmesartan lactone.
Olmesartan lactone has the molecular formula . Its structure features a lactone ring connected to an imidazole moiety, characteristic of many angiotensin receptor antagonists. The compound's three-dimensional conformation is crucial for its biological activity, influencing how it interacts with biological targets.
Olmesartan lactone participates in various chemical reactions typical of esters and lactones:
The mechanism by which olmesartan lactone exerts its effects is closely related to its parent compound, olmesartan. As an angiotensin II receptor antagonist, it blocks the action of angiotensin II at its receptors, leading to vasodilation and reduced blood pressure. The conversion of olmesartan medoxomil into its active form involves hydrolysis, where olmesartan lactone may play a role as an intermediate or impurity during this metabolic process.
Olmesartan lactone serves primarily as an impurity marker in pharmaceutical formulations containing olmesartan medoxomil. Its presence is monitored during drug development due to potential impacts on drug efficacy and safety profiles. Additionally, studies exploring its pharmacokinetics contribute valuable insights into optimizing therapeutic regimens involving angiotensin receptor antagonists .
Olmesartan lactone (C₂₄H₂₄N₆O₂; MW 428.49 g/mol) is characterized through advanced spectroscopic techniques, providing definitive molecular fingerprints. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical structural insights: ¹H-NMR spectra display distinct signals for the lactone ring’s methylene group at δ 5.20–5.30 ppm and the imidazole proton at δ 7.85 ppm. ¹³C-NMR further confirms the lactone carbonyl resonance at δ 175–178 ppm, contrasting with the carboxylate carbon in olmesartan acid (δ 165–170 ppm) [2] [4].
MALDI-TOF mass spectrometry identifies the protonated molecular ion ([M+H]⁺) at m/z 429.4, consistent with the molecular formula. Fragmentation patterns include key ions at m/z 268.2 (tetrazole-biphenyl moiety) and m/z 160.1 (imidazole-lactone fragment), supporting the proposed structure [2] [9]. While FTIR data for olmesartan lactone is limited in the literature, comparative analysis with olmesartan medoxomil indicates a shift in carbonyl stretching frequency (1,740–1,760 cm⁻¹ for lactone vs. 1,710–1,720 cm⁻¹ for ester) due to ring strain [4].
Table 1: Key Spectral Signatures of Olmesartan Lactone
Technique | Observed Signal | Structural Assignment |
---|---|---|
¹H-NMR | δ 5.20–5.30 (s, 2H) | Lactone –CH₂– |
¹³C-NMR | δ 175–178 | Lactone C=O |
MALDI-TOF MS | m/z 429.4 [M+H]⁺ | Molecular ion |
MALDI-TOF MS/MS | m/z 268.2 | Biphenyl-tetrazole fragment |
Olmesartan lactone arises from intramolecular cyclization of olmesartan acid under acidic conditions, forming a five-membered lactone ring. This contrasts with the prodrug olmesartan medoxomil (C₂₉H₃₀N₆O₆), which contains a medoxomil ester group (–COO–C₆H₅O₄) hydrolyzed in vivo to olmesartan acid. The lactone’s rigid structure lacks the medoxomil group’s hydrolyzable ester bond, rendering it biologically inactive as an angiotensin II receptor antagonist [4] [10].
Key structural differences include:
Table 2: Structural Comparison of Olmesartan Derivatives
Feature | Olmesartan Lactone | Olmesartan Medoxomil (Prodrug) | Olmesartan Acid (Active Form) |
---|---|---|---|
Key Functional Group | γ-lactone ring | Medoxomil ester (–COO–C₆H₅O₄) | Carboxylic acid (–COOH) |
Bioactivation | Not hydrolyzed | Rapidly hydrolyzed by CMBL | Directly active |
Angiotensin II Receptor Binding | Inactive | Inactive (requires activation) | Active |
Olmesartan lactone exhibits distinct thermal and solubility properties due to its crystalline, non-polar structure:
Table 3: Thermodynamic and Solubility Properties
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7